(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane
Description
Properties
CAS No. |
942400-58-0 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H14N2/c1-2-7(1)10-5-6-3-8(10)4-9-6/h6-9H,1-5H2/t6-,8-/m0/s1 |
InChI Key |
GCEGIYRHAFVCGW-XPUUQOCRSA-N |
Isomeric SMILES |
C1CC1N2C[C@@H]3C[C@H]2CN3 |
Canonical SMILES |
C1CC1N2CC3CC2CN3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Core Bicyclic Framework Construction
The stereoselective synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives often begins with L-4-hydroxyproline, a readily available chiral amino acid. Ivon et al. (2015) demonstrated a scalable route to the diamino acid precursor via a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. While their work focused on unsubstituted derivatives, this methodology provides a foundational pathway adaptable to cyclopropyl-functionalized analogs.
The process involves:
-
Tosylation and Reduction : L-4-hydroxyproline is converted to (2S,4S)-4-hydroxyprolinol, followed by dual tosylation or mesylation of hydroxyl groups.
-
Cyclization : Reaction with methylamine under high-pressure conditions forms the 2,5-diazabicyclo[2.2.1]heptane core. Substituting methylamine with cyclopropylamine could theoretically yield the target compound, though this modification remains unreported in literature.
-
Detosylation : Hydrobromic acid cleavage removes protecting groups, yielding the free amine.
Key Optimization :
-
Mesylation (vs. tosylation) improves cyclization yields to 92%.
-
STRINC side-product analysis revealed competing pathways, enabling yield optimization through temperature and solvent control.
Directed Metalation Strategy for N-Functionalization
Lithiation-Electrophilic Substitution
Jordis et al. (2001) established a versatile route to C-substituted diazabicycloheptanes using directed metalation. Although their work primarily targets carbon-centered modifications, the methodology offers insights into nitrogen-directed functionalization.
General Protocol:
-
Boc Protection : The secondary amine of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane is protected with di-tert-butyl dicarbonate.
-
Deprotonation : Treatment with sec-butyllithium/TMEDA generates a lithiated intermediate at the C3 position.
-
Electrophilic Quench : Reaction with cyclopropane-derived electrophiles (e.g., cyclopropyl bromide) introduces the substituent.
Challenges :
Case Study: Sulfanyl Derivative Synthesis
In analogous work, diphenyldisulfide reacted with lithiated intermediates to yield 3-(phenylsulfanyl) derivatives in 33–34% yields. This suggests cyclopropane-containing electrophiles could follow similar pathways, though no explicit examples exist in reviewed literature.
Post-Synthetic Modification of Preformed Cores
Alkylation of Diazabicycloheptane Amines
Sigma-Aldrich’s (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (CAS 473049) serves as a key intermediate for N-functionalization:
-
Deprotection : Acidic removal of the Boc group (e.g., HCl/dioxane) generates the free secondary amine.
-
N-Alkylation : Treatment with cyclopropyl bromide under basic conditions (K2CO3, DMF) facilitates alkylation.
-
Salt Formation : Protonation with HCl yields the dihydrochloride salt.
Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Deprotection | 4M HCl/dioxane, 25°C, 2h | 95% | |
| Alkylation | Cyclopropyl bromide, K2CO3, DMF, 80°C | 60–70%* |
*Theoretical yield based on analogous reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Steps | Overall Yield | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Chiral Pool | 5 | 40–50% | Excellent | High |
| Directed Metalation | 4 | 30–35% | Moderate | Medium |
| Post-Synthetic | 3 | 50–60% | High | High |
Trade-offs :
Chemical Reactions Analysis
Directed Lithiation and Electrophilic Substitution
The bicyclic structure directs regioselective lithiation at the 3-position due to the electron-withdrawing effects of the adjacent nitrogen atoms. This reactivity has been exploited for functionalization:
The stereochemistry of the bicyclic framework ensures retention of configuration during these reactions, as confirmed by NMR and X-ray crystallography .
Diethylzinc Addition to Benzaldehyde
When functionalized with aryl groups, derivatives of this compound catalyze the asymmetric addition of diethylzinc to benzaldehyde with up to 78% enantiomeric excess (e.e.) .
| Catalyst Derivative | % e.e. | Reaction Time | Temperature |
|---|---|---|---|
| 3-(Diphenylhydroxymethyl) derivative | 78% | 24 h | 0°C |
| 3-(Bis(trifluoromethyl)phenyl) variant | 65% | 48 h | RT |
The enantioselectivity arises from the rigid bicyclic structure, which creates a chiral environment around the catalytic site .
Biginelli Reaction Organocatalysis
The unmodified compound acts as an organocatalyst in three-component Biginelli reactions between aromatic aldehydes, ethyl acetoacetate, and urea. Reported yields reach 82% under solvent-free conditions .
Salt Formation and Complexation
The tertiary amines readily form salts and metal complexes:
-
Dihydrochloride salt : Protonation at both nitrogen atoms enhances solubility in polar solvents (water solubility: 12 mg/mL) .
-
Dicopper(II) complexes : Used in oxidation reactions, with catalytic activity dependent on the cyclopropyl group’s steric effects .
Pharmaceutical Intermediate Reactions
As a precursor in drug synthesis, it undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Acylation : Forms amides with acyl chlorides, though yields are moderate (50-60%) due to steric hindrance.
Cyclopropane Ring Reactivity
The cyclopropyl group participates in ring-opening reactions under acidic conditions:
-
HCl-mediated cleavage : Forms linear diamines at elevated temperatures (80°C, 6 h), but this reaction is non-regioselective.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exhibits properties that may be beneficial in the treatment of depression and anxiety disorders. Its structural similarity to known antidepressants suggests it may interact with neurotransmitter systems effectively, particularly serotonin and norepinephrine pathways. Studies have shown promising results in preclinical models, demonstrating its potential as a novel antidepressant agent .
Analgesic Properties
The compound has also been investigated for its analgesic effects. Preliminary studies suggest that it may modulate pain pathways, providing a basis for developing new pain management therapies. The mechanism of action is thought to involve the modulation of opioid receptors and other pain-related neurotransmitter systems .
Material Science
Polymer Additives
In material science, (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane has been explored as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its unique bicyclic structure contributes to improved performance characteristics in various polymer matrices .
Organic Synthesis
Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique structural features. It can be used to create more complex molecules through various chemical reactions such as cycloadditions and functional group transformations. Its utility in synthesizing other biologically active compounds makes it valuable in drug discovery and development .
Case Studies
Mechanism of Action
The mechanism by which (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in the biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The 2,5-diazabicyclo[2.2.1]heptane core allows for diverse substitutions, significantly altering physicochemical properties. Key derivatives include:
Key Observations :
Stereochemical and Structural Insights
- Stereospecificity : The (1S,4S) configuration ensures consistent spatial orientation, critical for chiral recognition in catalysis and drug-receptor interactions .
- Rigidity vs. Flexibility: The norbornane scaffold imposes rigidity, whereas substituents like benzyl or Boc groups introduce steric bulk, modulating reactivity .
Biological Activity
(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and mechanisms of action.
The compound is characterized by its unique bicyclic structure and is known by its CAS number 942400-58-0. It typically exists as a dihydrochloride salt for stability and solubility in biological assays. The molecular formula is , and it has a molecular weight of approximately 142.21 g/mol.
Synthesis
Recent studies have reported various synthetic routes to produce (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane derivatives. One notable method involves multicomponent reactions leading to dithiocarbamate derivatives, which have shown promising biological activities against cancer cell lines .
In Vitro Studies
Research indicates that certain derivatives of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane exhibit significant antiproliferative activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9e | CaSki | 2.36 ± 0.016 | Induces apoptosis via caspase activation |
| 8a | HeLa | 0.99 ± 0.007 | G1 phase arrest; apoptosis without necrosis |
| 8a | ViBo | 0.73 ± 0.002 | Apoptotic pathway activation |
These compounds were tested against cervical cancer cell lines (HeLa and CaSki) and demonstrated superior efficacy compared to standard chemotherapeutics like Cisplatin and Paclitaxel .
The primary mechanism identified for the antiproliferative effects involves the induction of apoptosis through the activation of caspase pathways, specifically caspase-3 . Additionally, cell cycle analysis revealed that these compounds could effectively arrest the cell cycle at the G1 phase, inhibiting further proliferation without inducing necrotic cell death in normal lymphocytes .
Case Studies
One significant study involved the synthesis of six new Michael adducts derived from (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane with nitrostyrenes. These derivatives were evaluated for their antiproliferative activity against human cervical cancer cell lines and showed promising results, particularly compound 8a which outperformed conventional treatments .
Q & A
What are the key physicochemical properties of (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane, and how do they influence reaction design?
Answer:
The compound exhibits a molecular weight of 278.58 (C₁₀H₁₃BrClNO) and notable physicochemical properties:
- LogP : -0.071 (indicating moderate hydrophilicity, favoring polar solvents like methanol or aqueous mixtures) .
- Boiling point : 159.6°C (suggesting stability under moderate thermal conditions).
- Solubility : 405 g/L in water at 25°C, making it suitable for reactions in protic solvents .
- Stereochemistry : Two defined stereocenters (C1 and C4), critical for chiral induction in asymmetric catalysis .
These properties guide solvent selection (e.g., methanol for solubility), reaction temperature (≤150°C to avoid decomposition), and stereochemical control in catalytic applications.
How can synthetic routes for (1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane derivatives be optimized to address yield inconsistencies?
Answer:
Yield discrepancies often arise from steric hindrance or competing side reactions. Key strategies include:
- Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, as shown in the synthesis of bromopyrimidinyl derivatives (97% yield via column chromatography with ethyl acetate/hexanes and methanol/dichloromethane gradients) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 4 hours vs. traditional 24 hours) and improves purity, as demonstrated in asymmetric reductions .
- Flash chromatography : Critical for separating diastereomers (e.g., toluene/diethyl ether 1:1 for trifluoromethyl-substituted derivatives) .
What methodologies enhance enantioselectivity in asymmetric Biginelli reactions catalyzed by this compound?
Answer:
Optimization involves:
- Catalyst loading : Increasing from 10 mol% to 50 mol% improves yield (56% → 88%) but does not significantly boost enantioselectivity (32% → 34% ee) .
- Solvent systems : A 6:1 isopropanol-methanol mixture increases yield (88%) while maintaining moderate ee (34%) due to improved proton transfer kinetics .
- Substituent effects : Electron-donating groups (e.g., p-methoxy) on aldehydes enhance stereoselectivity (up to 46% ee), whereas electron-withdrawing groups (e.g., nitro) lead to racemic mixtures .
How do substituents on the bicyclic scaffold impact catalytic performance in organocatalysis?
Answer:
Substituents modulate steric and electronic effects:
- Cyclopropyl groups : Enhance rigidity, improving transition-state alignment in DHPM synthesis (56% yield, 32% ee) .
- N-Methylation : Reduces basicity, lowering catalyst activity but increasing solubility (e.g., derivative 2 in evidence 6 achieves 94% yield but only 18–37% ee).
- Aromatic substituents : Bulky groups (e.g., 3-trifluoromethylphenyl) introduce steric clashes, reducing enantioselectivity in propiophenone reductions (Table 3, 28% ee) .
What mechanistic insights explain the enantioselectivity observed in aminocatalysis with this compound?
Answer:
The enamine activation mechanism (Scheme 3 in evidence 10) rationalizes stereochemical outcomes:
Iminium formation : The catalyst’s secondary amine reacts with aldehydes to form a chiral iminium ion, dictating facial selectivity .
Hydrogen-bonding : The bicyclic scaffold’s rigid structure stabilizes transition states via H-bonding with urea/thiourea substrates, favoring (S)-enantiomers .
Steric steering : Cyclopropyl and aryl groups restrict substrate approach, amplifying enantiomeric excess (e.g., 46% ee with (R)-1-phenylethyl derivatives) .
How can contradictory stereoselectivity data in DHPM synthesis be resolved?
Answer:
Contradictions often arise from solvent polarity or substituent positioning:
- Ortho vs. para substituents : Ortho-substituted aldehydes exhibit lower ee (e.g., 26% for o-chloro vs. 34% for p-methoxy) due to steric interference .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) disrupt H-bonding networks, reducing selectivity compared to protic solvents like methanol .
- Catalyst counterion : HCl salts (e.g., derivative 3 in evidence 6) improve ion-pair stabilization, enhancing ee (46% vs. 32% for HBr salts) .
What advanced characterization techniques validate the stereochemical integrity of derivatives?
Answer:
- Chiral HPLC : Resolves enantiomers (e.g., 1-phenyl-1-propanol analysis in Scheme 4) .
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., 8.34 ppm singlet for bromopyrimidinyl protons in evidence 5).
- X-ray crystallography : Defines absolute configuration, as applied to trifluoromethyl derivatives .
How does microwave irradiation improve synthetic efficiency for bicyclic morpholine analogs?
Answer:
Microwave (MW) protocols:
- Accelerate ring-closing : MW reduces reaction time for morpholine isosteres from 24 hours to 1–2 hours .
- Enhance purity : MW minimizes side reactions (e.g., epimerization), achieving >95% purity in bridged morpholine synthesis .
- Enable solvent-free conditions : MW-assisted reactions in ionic liquids improve green chemistry metrics .
What strategies mitigate low enantioselectivity in prochiral ketone reductions?
Answer:
- Chiral auxiliaries : Derivatives 8a–c (evidence 8) act as directing groups, though modest ee (≤28%) suggests limited steric differentiation.
- Borane/ligand systems : In situ formation of chiral borolidines improves selectivity (e.g., 34% ee with (S)-binol) .
- Temperature control : Lower temperatures (-20°C) slow competing pathways, enhancing selectivity in asymmetric hydrogenations .
How are computational methods applied to predict catalytic activity of novel derivatives?
Answer:
- DFT calculations : Model transition states to predict enantioselectivity trends (e.g., evidence 10’s reference to List’s aminocatalysis mechanism).
- Molecular docking : Simulate interactions with biological targets (e.g., DHPMs as kinase inhibitors in evidence 12).
- QSAR models : Relate substituent electronic parameters (Hammett σ) to reaction outcomes (e.g., nitro groups reduce ee by destabilizing H-bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
